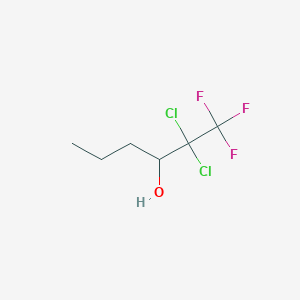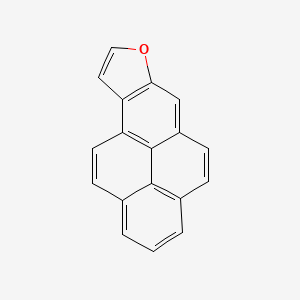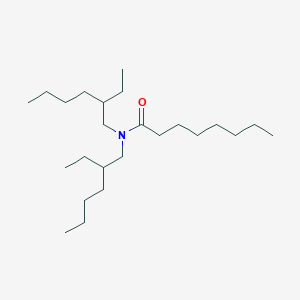
Octanamide, N,N-bis(2-ethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N,N-bis(2-ethylhexyl)-: is an organic compound with the molecular formula C24H49NO. It is a derivative of octanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of octanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Octanoyl chloride+N,N-bis(2-ethylhexyl)amine→Octanamide, N,N-bis(2-ethylhexyl)-+HCl
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of Octanamide, N,N-bis(2-ethylhexyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octanamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, particularly at the ethylhexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the amide group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylhexyl groups.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Octanamide, N,N-bis(2-ethylhexyl)- is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems.
Medicine
Industry
In industrial applications, this compound is used as a plasticizer and lubricant. Its chemical stability and low volatility make it suitable for use in high-temperature processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has hydroxyl groups instead of ethylhexyl groups, making it more hydrophilic.
N,N-bis(2-ethylhexyl)isooctadecanamide: A longer-chain analog with similar properties but higher molecular weight and different physical properties.
Uniqueness
Octanamide, N,N-bis(2-ethylhexyl)- is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its specific structure allows for unique interactions in both chemical and biological systems, distinguishing it from other similar compounds.
Propriétés
| 104557-29-1 | |
Formule moléculaire |
C24H49NO |
Poids moléculaire |
367.7 g/mol |
Nom IUPAC |
N,N-bis(2-ethylhexyl)octanamide |
InChI |
InChI=1S/C24H49NO/c1-6-11-14-15-16-19-24(26)25(20-22(9-4)17-12-7-2)21-23(10-5)18-13-8-3/h22-23H,6-21H2,1-5H3 |
Clé InChI |
YIFFKQRYDMQYPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




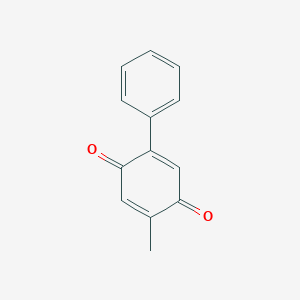

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

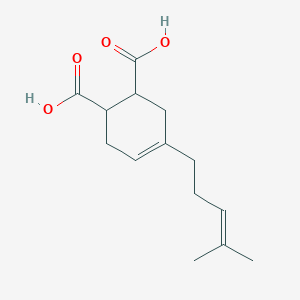
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
